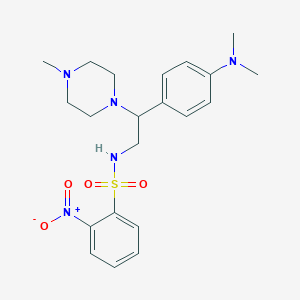

![molecular formula C21H21N5O4 B2719272 N-(2-methoxybenzyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946279-86-3](/img/structure/B2719272.png)

N-(2-methoxybenzyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

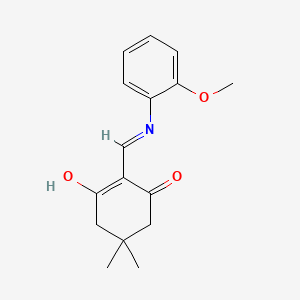

The compound contains a 1,2,4-triazine moiety, which is a type of nitrogen-containing heterocycle . The 1,2,4-triazine ring is fused with an imidazole ring, forming a bicyclic structure. The compound also contains methoxyphenyl and methoxybenzyl groups, which are aromatic rings with methoxy (-OCH3) substituents.

Synthesis Analysis

The synthesis of 1,2,4-triazines typically involves the cyclodehydration of β-keto-N-acylsulfonamides with hydrazine salts . The mild reaction conditions tolerate a variety of sensitive functionalities .Chemical Reactions Analysis

The chemical reactions of this compound could involve the 1,2,4-triazine and imidazole rings, as well as the methoxyphenyl and methoxybenzyl groups. The exact reactions would depend on the reaction conditions and the reagents used .Applications De Recherche Scientifique

Synthesis and Chemical Characterization

The compound has been involved in studies related to the synthesis of novel heterocyclic compounds. For instance, Abu‐Hashem et al. (2020) synthesized novel compounds demonstrating significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. This synthesis underscores the potential medicinal chemistry applications of such compounds (Abu‐Hashem et al., 2020).

Raboisson et al. (2003) explored the compound within a series of phosphodiesterase type 4 inhibitors, revealing a new structural class with high potency and selectivity. This study highlights the compound's relevance in developing targeted therapies (Raboisson et al., 2003).

Biological Activities

Investigations into the compound's derivatives have shown antitumor activities. For example, Remers et al. (2015) synthesized derivatives from carbendazim, showing activity against pancreatic tumor cells, with some derivatives active in mice. This research contributes to understanding the compound's potential in cancer therapy (Remers et al., 2015).

Uysal and Koç (2010) conducted synthesis and characterization of dendrimeric complexes involving the compound, examining their magnetic behaviors. Such studies are crucial for developing new materials with specific magnetic properties (Uysal & Koç, 2010).

Antimicrobial and Antifungal Properties

Hassan et al. (2014) synthesized pyrazolo[1,5-a]pyrimidine derivatives and evaluated their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This study provides insights into the compound's potential in developing antitumor agents (Hassan et al., 2014).

Bektaş et al. (2007) synthesized 1,2,4-triazole derivatives with antimicrobial activities. Research like this underscores the compound's versatility and potential in addressing microbial resistance (Bektaş et al., 2007).

Propriétés

IUPAC Name |

8-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O4/c1-29-16-9-7-15(8-10-16)25-11-12-26-20(28)18(23-24-21(25)26)19(27)22-13-14-5-3-4-6-17(14)30-2/h3-10H,11-13H2,1-2H3,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYNJUZUUKBPLHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCC4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxybenzyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

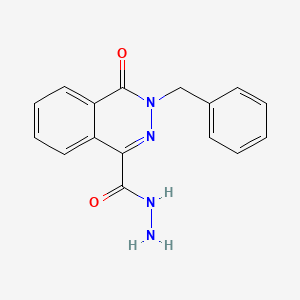

![1'-(Pyridin-3-ylsulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2719189.png)

![5,5-dimethyl-4H-benzo[e][1,3]benzothiazol-2-amine](/img/structure/B2719190.png)

![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2719193.png)

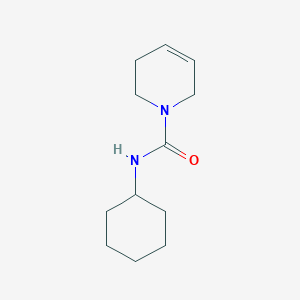

![N-(1-cyanocyclohexyl)-2-{cyclopropyl[(4-ethylphenyl)methyl]amino}acetamide](/img/structure/B2719194.png)

![5-{5,6-dimethyl-1-[4-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone](/img/structure/B2719196.png)

![N-(2-hydroxy-3-methoxy-2-methylpropyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2719206.png)

![N-[(5-bromo-2-ethoxyphenyl)methyl]cyclopropanamine hydrochloride](/img/structure/B2719207.png)

![3-(4-Bromophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2719208.png)

![1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide](/img/structure/B2719209.png)